molecular formula C18H11B B3038743 5-Bromobenzo[c]phenanthrene CAS No. 89523-51-3

5-Bromobenzo[c]phenanthrene

Cat. No. B3038743
CAS RN: 89523-51-3
M. Wt: 307.2 g/mol
InChI Key: WWCQJSKCEVYQID-UHFFFAOYSA-N
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Patent
US09126943B2

Procedure details

180 g of 1-bromo-4-[2-(2-methoxyvinyl)phenyl]naphthalene and 1.0 L of dichloromethane were placed. 25 mL of methanesulfonic acid was added at room temperature while stirring. The stirring was conducted for 8 hours at room temperature. After the completion of the reaction, 1 L of an aqueous solution of 10% potassium carbonate was added. After removing an aqueous phase, an organic phase was washed with water and saturated saline, and dried with magnesium sulfate. After filtering off magnesium sulfate, the organic phase was concentrated. The residues were purified by silica gel column chromatography, whereby 24.4 g (yield 15%) of 5-bromobenzo[c]phenanthrene as an intended product was obtained.
Name
1-bromo-4-[2-(2-methoxyvinyl)phenyl]naphthalene
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH:18]=[CH:19]OC)=[CH:4][CH:3]=1.CS(O)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Br:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH:18]=[CH:19][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
1-bromo-4-[2-(2-methoxyvinyl)phenyl]naphthalene
Quantity
180 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)C1=C(C=CC=C1)C=COC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
aqueous solution
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After removing an aqueous phase
WASH
Type
WASH
Details
an organic phase was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC=2C=CC=3C=CC=CC3C2C2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.